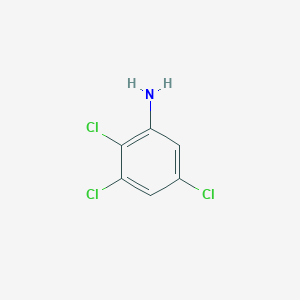

2,3,5-Trichloroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3,5-trichloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl3N/c7-3-1-4(8)6(9)5(10)2-3/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOTBXEPLFOLWHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40171667 | |

| Record name | 2,3,5-Trichloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40171667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18487-39-3 | |

| Record name | 2,3,5-Trichlorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18487-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5-Trichloroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018487393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,5-Trichloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40171667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5-trichloroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.507 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,5-Trichloroaniline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7D27GT9JNH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,3,5-Trichloroaniline physical and chemical properties

Foreword: Navigating the Isomeric Landscape

2,3,5-Trichloroaniline is a distinct isomer within the trichloroaniline family. While it shares a common molecular formula with its counterparts (such as the more extensively studied 2,4,5- and 2,4,6-trichloroanilines), its unique substitution pattern dictates a specific set of physical, chemical, and toxicological properties. This guide is dedicated to providing a comprehensive overview of this compound for researchers, scientists, and professionals in drug development. It is important to note that literature specifically detailing this isomer is less abundant than for others in its class. Therefore, where specific data for the 2,3,5- isomer is not available, this guide will draw upon established principles of organic chemistry and, with explicit notation, refer to data from closely related isomers to provide a scientifically grounded yet practical resource.

Part 1: Core Physicochemical and Structural Characteristics

A foundational understanding of a molecule begins with its fundamental properties. These characteristics are critical for designing synthetic routes, predicting reactivity, and ensuring safe handling.

Identification and Molecular Structure

The arrangement of the three chlorine atoms and the amine group on the benzene ring is the defining feature of this compound.

Diagram 1: Chemical Structure of this compound

Caption: Skeletal structure of this compound with atom numbering.

Tabulated Physical and Chemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| CAS Number | 18487-39-3 | [1][2] |

| Molecular Formula | C₆H₄Cl₃N | [1][2] |

| Molecular Weight | 196.46 g/mol | [1][2] |

| Appearance | Solid (Form and color may vary) | [3] |

| Melting Point | 73 °C | [2] |

| Boiling Point | 286.0 ± 35.0 °C (Predicted) | [2] |

| Solubility | Slightly soluble in Chloroform and Methanol | [2] |

| IUPAC Name | This compound | [1] |

| SMILES | C1=C(C=C(C(=C1N)Cl)Cl)Cl | [1] |

| InChI Key | MOTBXEPLFOLWHZ-UHFFFAOYSA-N | [1] |

Spectroscopic Profile

Spectroscopic data is indispensable for the structural confirmation and purity assessment of a chemical compound. While a comprehensive analysis is beyond the scope of this guide, spectral data for this compound is available for reference.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the amine protons and the two aromatic protons on the ring.[4]

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached chlorine and amine substituents.[4]

-

IR Spectroscopy: The infrared spectrum will feature characteristic absorption bands for N-H stretching of the primary amine, C-N stretching, and C-Cl stretching, as well as aromatic C-H and C=C vibrations.[4]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern due to the presence of three chlorine atoms.[4]

Part 2: Synthesis and Chemical Reactivity

The synthetic pathways to and the characteristic reactions of this compound are governed by the principles of aromatic chemistry, with the electronic and steric effects of the substituents playing a crucial role.

Synthetic Approaches

Detailed, optimized protocols for the synthesis of this compound are not widely published. However, plausible synthetic routes can be devised based on standard organic transformations.

A. Reduction of 2,3,5-Trichloronitrobenzene (Plausible Route)

The most common method for synthesizing anilines is the reduction of the corresponding nitro compound.

Diagram 2: Plausible Synthesis of this compound

Caption: General reaction scheme for the reduction of a nitroaromatic.

Hypothetical Experimental Protocol:

-

Reaction Setup: To a stirred suspension of iron powder in water or ethanol, add a catalytic amount of concentrated hydrochloric acid.

-

Addition of Nitro Compound: Heat the mixture to reflux and add a solution of 2,3,5-trichloronitrobenzene in a suitable solvent (e.g., ethanol) dropwise.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is fully consumed.

-

Work-up: Cool the reaction mixture and make it basic with an aqueous solution of sodium carbonate or sodium hydroxide.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified further by recrystallization or column chromatography.

B. Dehalogenation of Polychlorinated Anilines

This compound has been reported as an intermediate in the dehalogenation of 2,3,4,5-tetrachloroaniline, suggesting this as a potential, though less direct, synthetic route.[5]

Core Chemical Reactivity

The reactivity of this compound is a hybrid of the nucleophilic amino group and the electron-deficient aromatic ring. The three electron-withdrawing chlorine atoms deactivate the ring towards electrophilic substitution and influence the basicity of the amine.

-

N-Alkylation and N-Acylation: The lone pair on the nitrogen atom makes it nucleophilic, readily reacting with alkyl halides and acyl chlorides to form secondary/tertiary amines and amides, respectively. These reactions are often used to protect the amine or to build more complex molecular architectures.

-

Diazotization: The primary aromatic amine can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl). This diazonium intermediate is highly versatile and can be substituted by a wide range of nucleophiles (e.g., -OH, -CN, -X via Sandmeyer reaction) to introduce diverse functionalities onto the aromatic ring.

-

Electrophilic Aromatic Substitution: The amino group is a strong activating group and is ortho-, para-directing. However, in this compound, the available positions (4 and 6) are sterically hindered and the ring is heavily deactivated by the three chlorine atoms. Consequently, further electrophilic substitution is expected to be difficult and require harsh reaction conditions.

Diagram 3: Key Reactivity Pathways of this compound

Caption: A four-stage workflow for the safe laboratory handling of this compound.

Step-by-Step Handling Procedure:

-

Engineering Controls: All work involving this compound, including weighing and transfers, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including chemical safety goggles, a lab coat, and chemical-resistant gloves (nitrile is a common choice, but consult a glove compatibility chart).

-

Spill Management: Keep a spill kit rated for toxic solids readily accessible. In case of a minor spill, carefully sweep up the solid material (avoiding dust generation) and place it in a sealed container for hazardous waste disposal.

-

First Aid:

-

Skin Contact: Immediately wash the affected area with copious amounts of soap and water and seek medical attention. [6] * Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. [6] * Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention. 5[6]. Waste Disposal: Dispose of all waste materials containing this compound in clearly labeled, sealed containers for hazardous chemical waste, following institutional and local regulations. Do not discharge to the environment.

-

Conclusion

This compound is a halogenated aromatic amine with a defined set of physicochemical properties. While its direct applications in drug development and industry are not as extensively documented as its isomers, its unique structure presents opportunities for synthetic exploration. A thorough understanding of its fundamental chemistry, coupled with a rigorous and proactive approach to safety, is paramount for any researcher or scientist working with this compound. This guide provides the core knowledge base to enable its informed and safe utilization in a research and development setting.

References

- PrepChem. Synthesis of this compound. [Link]

- SpectraBase. 2,4,5-Trichloroaniline - Optional[MS (GC)] - Spectrum. [Link]

- PubChem. 2,4,5-Trichloroaniline | C6H4Cl3N | CID 12487. [Link]

- Mehilal, Salunke, R. B., & Agrawal, J. P. (2002). A newly developed synthesis of 1,3,5-trichlorobenzene (sym. TCB) from aniline. Indian Journal of Chemistry, Section B: Organic and Medicinal Chemistry, 41(3), 604-607.

- PubChem. This compound | C6H4Cl3N | CID 87676. [Link]

- Restek.

- Australian Government Department of Health. 2-Chloroaniline and its hydrochloride: Human health tier II assessment. [Link]

- Capot Chemical. MSDS of 2,4,5-Trichloroaniline. [Link]

- PubChem. 2,4,6-Trichloroaniline | C6H4Cl3N | CID 12471. [Link]

- Wikipedia. 2,4,6-Trichloroaniline. [Link]

- Mahatme Dye Chem Private Limited. 2,4,5 Tri Chloroaniline. [Link]

- NIST. Benzenamine, 2,4,5-trichloro-. [Link]

- Google Patents.

- SpectraBase. 2,3,4-Trichloroaniline - Optional[Vapor Phase IR] - Spectrum. [Link]

Sources

2,3,5-Trichloroaniline CAS number and molecular structure

An In-depth Technical Guide to 2,3,5-Trichloroaniline

Prepared by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing core information on this compound. The document is structured to deliver foundational knowledge, including its unique identifiers and molecular characteristics, alongside practical insights into its synthesis and physicochemical properties.

Core Identification and Molecular Structure

This compound is a chlorinated aromatic amine. Its precise identification is critical for experimental design, regulatory compliance, and procurement. The primary identifiers for this compound are outlined below.

-

Molecular Weight : 196.46 g/mol [1]

-

IUPAC Name : this compound[3]

-

Synonyms : 2,3,5-Trichlorobenzenamine, Benzenamine, 2,3,5-trichloro-[3]

The molecular structure consists of a benzene ring substituted with one amino (-NH₂) group and three chlorine (-Cl) atoms at positions 2, 3, and 5 relative to the amino group. This specific substitution pattern dictates its chemical reactivity and physical properties.

Caption: Molecular structure of this compound (CAS: 18487-39-3).

Physicochemical Properties

Understanding the physicochemical properties of this compound is fundamental for predicting its behavior in various solvents, its environmental fate, and for developing appropriate analytical and purification methods.

| Property | Value | Source(s) |

| Physical Form | Solid | [4] |

| pKa | 0.54 ± 0.10 | [4] |

| XLogP3 | 3.4 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Solubility | Slightly soluble in Chloroform and Methanol | [4] |

| Storage Temperature | 2–8 °C, under inert gas (Nitrogen or Argon) | [4] |

Synthesis Pathway: Formation as a Reaction Intermediate

While dedicated synthesis routes for this compound are not extensively documented in mainstream literature, its formation has been observed as an intermediate in the reductive dehalogenation of more highly chlorinated anilines. One such documented pathway involves the synthesis of 3,5-dichloroaniline from 2,3,4,5-tetrachloroaniline, where this compound is a transient species.[5]

The causality behind this reaction lies in the selective removal of a chlorine atom, influenced by the reaction conditions and the electronic effects of the amino and chloro substituents on the aromatic ring. Understanding this pathway is crucial for chemists who may encounter this isomer as a byproduct or who aim to optimize reaction conditions to either favor or avoid its formation.

Experimental Workflow: Reductive Dehalogenation

The following diagram illustrates the logical flow of the reaction where this compound is formed as an intermediate.

Caption: Workflow illustrating the formation of this compound.

Applications and Research Context

Specific industrial applications for this compound are not well-documented in publicly available literature. However, the broader class of trichloroanilines serves as important intermediates in the synthesis of various commercial products. For instance, the 2,4,5- and 2,4,6- isomers are known precursors for azo dyes, pigments, pesticides, and herbicides.[6][7]

Given its structure, it is plausible that this compound could be utilized in similar synthetic applications or serve as a building block in medicinal chemistry for creating novel compounds with potential biological activity. Its utility would be dictated by the unique steric and electronic properties conferred by its specific chlorine substitution pattern. Professionals in drug development may consider it a scaffold for creating libraries of compounds for screening purposes.

Toxicological Profile and Safe Handling

Trustworthiness in Protocol: As a self-validating system, any laboratory protocol involving this compound must begin with the assumption that it is hazardous until proven otherwise. A substance-specific Safety Data Sheet (SDS) must be obtained from the supplier and consulted before any handling.

General Precautions for Handling Chlorinated Anilines: Based on the known hazards of related trichloroaniline isomers, which are classified as toxic upon ingestion, inhalation, and dermal contact, the following minimum precautions are advised:

-

Engineering Controls: All handling of solid material and solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear chemically resistant gloves (e.g., nitrile) and inspect them before use.

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

-

-

Hygiene: Avoid skin contact. After handling, wash hands thoroughly. Do not eat, drink, or smoke in the laboratory.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

References

- This compound | C6H4Cl3N | CID 87676.

- Synthesis of this compound. PrepChem.com. [Link]

Sources

- 1. This compound CAS#: 18487-39-3 [m.chemicalbook.com]

- 2. This compound | CAS 18487-39-3 | LGC Standards [lgcstandards.com]

- 3. This compound | C6H4Cl3N | CID 87676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 18487-39-3 [amp.chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2,4,5-Trichloroaniline | 636-30-6 [chemicalbook.com]

Environmental fate and transport of 2,3,5-Trichloroaniline

An In-Depth Technical Guide to the Environmental Fate and Transport of 2,3,5-Trichloroaniline

Abstract

This technical guide provides a comprehensive analysis of the environmental fate, transport, and degradation of this compound (2,3,5-TCA), a halogenated aromatic amine. While specific data for the 2,3,5-isomer is limited, this paper synthesizes available information on closely related trichloroaniline isomers to build a robust model of its expected environmental behavior. Key physicochemical properties dictate its partitioning between soil/sediment, water, and air. The primary environmental degradation pathway for trichloroanilines is photolysis in aqueous environments. Biodegradation occurs, but it is often a slow process, particularly under anaerobic conditions where reductive dechlorination may be the principal mechanism. Due to its moderate hydrophobicity, 2,3,5-TCA is expected to exhibit significant adsorption to soil organic matter, limiting its mobility. Volatilization is not considered a major transport process. This guide details the underlying mechanisms governing these processes and presents standardized methodologies for the extraction and analysis of trichloroanilines from environmental matrices, providing researchers and environmental professionals with the foundational knowledge required for accurate risk assessment and remediation strategy development.

Introduction to this compound

Trichloroanilines (TCAs) are a group of chlorinated aromatic compounds. While isomers like 2,4,5-TCA and 2,4,6-TCA are more commonly studied as intermediates in the manufacturing of dyes, pesticides, and pharmaceuticals, the environmental presence of any TCA isomer is a concern.[1][2] They can enter the environment as degradation products of various phenylurea and phenylcarbamate herbicides or from industrial effluent.[3] Understanding the environmental dynamics of these compounds is crucial for evaluating their potential impact on ecosystems and human health. This guide focuses on the this compound isomer, elucidating its likely behavior by examining its intrinsic properties and drawing parallels from more extensively studied TCA isomers.

The central question this guide addresses is: What happens to 2,3,5-TCA when it is released into the environment? To answer this, we will explore its partitioning, persistence, and pathways of transformation across different environmental compartments.

Core Physicochemical Properties

The environmental behavior of a chemical is fundamentally governed by its physicochemical properties. These parameters determine its tendency to volatilize, dissolve in water, or sorb to organic matter. The properties for this compound are summarized below.

| Property | Value | Source | Significance for Environmental Fate |

| Molecular Formula | C₆H₄Cl₃N | PubChem[4] | Basic identity of the compound. |

| Molecular Weight | 196.5 g/mol | PubChem[4] | Influences diffusion and volatility. |

| Log K_ow_ (Octanol-Water Partition Coefficient) | 3.4 (Computed) | PubChem[4] | Indicates a moderate potential for bioaccumulation in organisms and strong adsorption to organic matter. |

| pKa | 0.54 ± 0.10 | ChemicalBook[5] | As a weak base, it will be protonated primarily in highly acidic conditions, which can slightly increase its mobility in acidic soils.[3] |

| Water Solubility | Low (estimated based on isomers) | N/A | Low water solubility limits its concentration in the aqueous phase and favors partitioning to sediment and soil. 2,4,6-TCA has a solubility of 32 mg/L.[6] |

| Vapor Pressure | Low (estimated) | N/A | Suggests that volatilization from water and soil surfaces is not a significant transport pathway.[3] |

Environmental Fate and Degradation Processes

The persistence of 2,3,5-TCA in the environment is determined by its susceptibility to transformation through abiotic and biotic processes. These processes dictate whether the compound will be broken down into simpler, potentially less harmful substances or if it will persist.

Abiotic Degradation: The Dominance of Light

Abiotic degradation involves non-biological transformation pathways, primarily photolysis and hydrolysis.

-

Photolysis: Trichloroanilines strongly absorb ultraviolet (UV) light within the environmentally significant range (wavelengths >290 nm).[3] This absorption provides the energy needed for direct photochemical degradation. Studies on the 2,4,5-TCA isomer in fresh lake water demonstrated that under a 12-hour cycle of sunlight and darkness, 28% of the compound was degraded.[7][8] Critically, this degradation rate was observed in both natural and poisoned (microbially inactive) water samples, indicating that photochemical processes were the primary driver of transformation.[7][8] In that study, photochemical processes accounted for approximately 81% of the total mineralization.[7][8] It is highly probable that 2,3,5-TCA undergoes a similar, rapid photolytic degradation in sunlit surface waters.

-

Hydrolysis: Trichloroanilines lack functional groups that are susceptible to hydrolysis under typical environmental pH and temperature conditions.[1] Therefore, hydrolysis is not considered a relevant degradation pathway for this class of compounds.[3]

Biotic Degradation (Biodegradation)

Biodegradation is the transformation of a substance through the metabolic activity of microorganisms. For trichloroanilines, this process can be slow and highly dependent on environmental conditions.

-

Aerobic Degradation: Under aerobic (oxygen-rich) conditions, the microbial breakdown of highly chlorinated anilines is often limited. Some studies indicate that a significant acclimation period of 20-27 days may be required before any biodegradation begins.[3] The degradation pathway often involves oxidative dehalogenation and cleavage of the aromatic ring.

-

Anaerobic Degradation: In anaerobic (oxygen-deficient) environments, such as saturated soils, sediments, and certain groundwater aquifers, reductive dechlorination is a key transformation process.[9] This involves the sequential removal of chlorine atoms from the aromatic ring. Studies on other dichloroanilines have shown that bacteria from the genus Dehalobacter are capable of this process, converting dichloroaniline to monochloroaniline and ultimately to aniline.[9][10] It is plausible that a similar pathway exists for 2,3,5-TCA, where it would be sequentially dechlorinated, although this process can be slow.

Environmental Transport and Distribution

The movement, or transport, of 2,3,5-TCA determines its distribution across different environmental compartments. This is largely controlled by its affinity for soil and organic matter versus its tendency to remain in water or enter the atmosphere.

Caption: Key environmental fate and transport pathways for this compound.

Adsorption and Mobility in Soil and Sediment

With a computed Log K_ow_ of 3.4, 2,3,5-TCA is moderately hydrophobic.[4] This property is a strong indicator of its behavior in soil and aquatic systems. Chemicals with high K_ow_ values tend to partition from water into organic phases.

-

Mechanism: In soil and sediment, 2,3,5-TCA will be immobilized through physical adsorption to organic carbon and, potentially, covalent binding to humic substances.[3] This strong sorption significantly reduces its concentration in the aqueous phase, thereby limiting its mobility and leachability into groundwater.

-

Implications: The strong binding to soil and sediment means that these compartments act as sinks for TCA contamination. While this reduces immediate bioavailability in the water column, it also increases the compound's persistence in the solid phase, where it can be slowly degraded by microbial communities.

Volatilization

Volatilization is the process by which a chemical partitions from soil or water into the atmosphere. The tendency for this to occur is governed by the compound's vapor pressure and Henry's Law constant. For trichloroanilines, these values are low.[2] Consequently, volatilization from both wet and dry soil surfaces is not expected to be a significant environmental transport process.[3]

Bioaccumulation

Bioaccumulation is the net uptake of a chemical by an organism from its environment. The Log K_ow_ value is a primary screening tool for assessing bioaccumulation potential.

-

Potential: A Log K_ow_ of 3.4 suggests a moderate potential for bioaccumulation in aquatic organisms.[4]

-

Field Evidence: Studies on the 2,4,5-TCA isomer showed that approximately 90% of the bioaccumulated compound was associated with larger organisms like algae, rather than smaller bacteria.[7][8] This indicates that 2,3,5-TCA is likely to accumulate in the fatty tissues of aquatic life, potentially leading to biomagnification in the food web.

Experimental Methodologies for Environmental Analysis

Accurate assessment of 2,3,5-TCA in the environment requires robust and validated analytical methods. The following section outlines a typical workflow for the extraction and determination of trichloroanilines from soil and water samples, based on established EPA protocols.

Caption: General experimental workflow for the analysis of 2,3,5-TCA in environmental samples.

Protocol: Extraction of Trichloroanilines from Water

This protocol is based on EPA SW-846 Method 3510C (Separatory Funnel Liquid-Liquid Extraction).[11]

-

Sample Preparation: Measure 1.0 L of the water sample into a 2-L separatory funnel. Spike with surrogate standards.

-

pH Adjustment: Check the pH of the sample. For aniline analysis, adjust the pH to >11 using sodium hydroxide. This ensures the aniline is in its non-protonated, base-neutral form, which is more soluble in the organic extraction solvent.[11]

-

Initial Extraction: Add 60 mL of methylene chloride to the separatory funnel.

-

Shaking: Seal and shake the funnel vigorously for 1-2 minutes, with periodic venting to release excess pressure.

-

Phase Separation: Allow the organic layer to separate from the aqueous phase. If an emulsion forms, it can be broken by mechanical means (stirring, filtration) or centrifugation.

-

Collection: Drain the methylene chloride extract (bottom layer) into a flask.

-

Repeat Extraction: Repeat the extraction two more times using fresh 60-mL aliquots of methylene chloride. Combine all three extracts.

-

Drying and Concentration: Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate. Concentrate the extract to a final volume of 1-10 mL using a Kuderna-Danish apparatus or other suitable technique.

Protocol: Analytical Determination by Gas Chromatography

This protocol is based on the principles of EPA SW-846 Method 8131.[11]

-

Instrumentation: A gas chromatograph (GC) equipped with a capillary column and a nitrogen-phosphorus detector (NPD) is used. The NPD is highly selective for nitrogen-containing compounds like anilines, minimizing interferences.[11]

-

Column: A suitable capillary column would be a 30m x 0.25mm ID, 0.25µm film thickness column with a mid-polarity phase (e.g., 5% phenyl-methylpolysiloxane).

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 300 °C

-

Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

-

-

Calibration: Prepare a multi-point calibration curve (e.g., 0.1 to 30 µg/mL) from a certified standard of this compound.[12]

-

Analysis: Inject 1-2 µL of the concentrated sample extract into the GC. Identify 2,3,5-TCA by its retention time compared to the standard.

-

Quantification: Quantify the analyte concentration using the calibration curve. Confirmation on a second, dissimilar GC column is recommended for unfamiliar samples to prevent false positives.[11]

Summary and Conclusions

The environmental fate and transport of this compound are dictated by a combination of its inherent physicochemical properties and its susceptibility to environmental degradation processes.

-

Persistence and Degradation: The compound is expected to be moderately persistent in soil and sediment due to strong adsorption. In sunlit aquatic environments, however, it is likely to undergo rapid degradation via direct photolysis, which is the most significant transformation pathway. Biodegradation is a secondary, much slower process.

-

Transport and Distribution: Due to its low volatility and strong sorption to organic matter, 2,3,5-TCA has limited mobility. The primary environmental sinks will be soil and sediment. Its moderate Log K_ow_ suggests a potential for bioaccumulation in aquatic food webs.

This guide provides a scientifically grounded framework for understanding the environmental behavior of this compound. For site-specific risk assessments, the protocols and principles outlined herein should be applied to generate empirical data on its concentration, mobility, and degradation rates under local environmental conditions.

References

- Hwang, H. M., Hodson, R. E., & Lee, R. F. (1985). Photochemical and Microbial Degradation of 2,4,5-Trichloroaniline in a Freshwater Lake. Applied and Environmental Microbiology, 50(5), 1177–1180. [Link]

- Hwang, H. M., Hodson, R. E., & Lee, R. F. (1985). Photochemical and microbial degradation of 2,4,5-trichloroaniline in a freshwater lake. Applied and Environmental Microbiology, 50(5), 1177-80. [Link]

- ACS Publications. (n.d.).

- U.S. Environmental Protection Agency. (1987). Research and Development Health and Environmental Effects Document For Trichloroanilines. EPA. [Link]

- PubMed. (2024). [The method of determination for trichloroaniline in the air of workplace by liquid chromatography with solvent elution]. PubMed. [Link]

- PubChem. (n.d.). 2,4,5-Trichloroaniline.

- Defense Technical Information Center. (1983).

- PubChem. (n.d.). This compound.

- PubChem. (n.d.). 2,4,6-Trichloroaniline.

- Agency for Toxic Substances and Disease Registry. (n.d.).

- bioRxiv. (2025). Dehalobacter converts 2,3-dichloroaniline to aniline via 2-chloroaniline in a methanogenic enrichment culture. [Link]

- U.S. Environmental Protection Agency. (n.d.). Test Methods SW-846 Chapter 2: Choosing the Correct Procedure. [Link]

- U.S. Environmental Protection Agency. (n.d.).

- Applied and Environmental Microbiology. (n.d.).

- ResearchGate. (2019).

- ResearchGate. (n.d.).

- bioRxiv. (2025). Dehalobacter converts 2,3-dichloroaniline to aniline via 2-chloroaniline in a methanogenic enrichment culture. [Link]

- ResearchGate. (2019). (PDF)

- PubMed. (2022). Effects of microplastics on 3,5-dichloroaniline adsorption, degradation, bioaccumulation and phytotoxicity in soil-chive systems. [Link]

- National Institutes of Health. (n.d.).

- Defence Science Journal. (2001). A newly developed synthesis of 1,3,5-trichlorobenzene (sym. TCB)

- PLOS One. (n.d.). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. [Link]

- MDPI. (2022).

Sources

- 1. 2,4,6-Trichloroaniline | C6H4Cl3N | CID 12471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 | PLOS One [journals.plos.org]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. This compound | C6H4Cl3N | CID 87676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 18487-39-3 [amp.chemicalbook.com]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. Photochemical and Microbial Degradation of 2,4,5-Trichloroaniline in a Freshwater Lake - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Photochemical and microbial degradation of 2,4,5-trichloroaniline in a freshwater lake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. biorxiv.org [biorxiv.org]

- 11. epa.gov [epa.gov]

- 12. [The method of determination for trichloroaniline in the air of workplace by liquid chromatography with solvent elution] - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Microbial Degradation of 2,3,5-Trichloroaniline: Elucidating Potential Bioremediation Pathways

This in-depth technical guide provides a comprehensive overview of the potential microbial degradation pathways of 2,3,5-trichloroaniline (2,3,5-TCA). While direct research on the microbial metabolism of this specific isomer is limited, this document synthesizes established principles from the biodegradation of other chloroaniline congeners to propose putative aerobic and anaerobic degradation routes. This guide is intended for researchers, scientists, and environmental professionals engaged in the study of bioremediation and the environmental fate of persistent organic pollutants.

Introduction: The Environmental Significance of this compound

Trichloroanilines (TCAs) are a class of chlorinated aromatic compounds that have seen widespread use as intermediates in the synthesis of pesticides, dyes, and pharmaceuticals. Their release into the environment, either directly or as degradation products of larger molecules like phenylurea herbicides, is a significant concern due to their toxicity, persistence, and potential for bioaccumulation. This compound, in particular, presents a recalcitrant structure that is resistant to natural attenuation processes. Understanding the microbial mechanisms that could lead to its degradation is paramount for developing effective bioremediation strategies.

Proposed Microbial Degradation Pathways

Based on extensive research into the microbial metabolism of other chloroaniline isomers, two primary avenues for the biodegradation of this compound can be postulated: anaerobic reductive dechlorination and aerobic oxidative degradation.

Anaerobic Reductive Dechlorination

Under anaerobic conditions, the primary mechanism for the breakdown of polychlorinated aromatic compounds is reductive dechlorination, where chlorine atoms are sequentially removed and replaced with hydrogen atoms. This process is often carried out by specialized organohalide-respiring bacteria.

A proposed anaerobic degradation pathway for this compound is initiated by the removal of a chlorine atom to form a dichloroaniline (DCA) isomer. Based on studies of other chloroanilines, the removal of ortho and para chlorines is often favored.[1][2] For 2,3,5-TCA, this would likely lead to the formation of 3,5-dichloroaniline or 2,5-dichloroaniline. Subsequent dechlorination steps would yield monochloroanilines (e.g., 3-chloroaniline or 2-chloroaniline) and ultimately aniline. Aniline can then be further mineralized to carbon dioxide and ammonia under anaerobic conditions by various microbial consortia.

Key microorganisms implicated in the reductive dechlorination of chloroanilines include species of Geobacter and Dehalobacter.[1][2][3] For instance, Geobacter sp. KT5 has been shown to utilize a range of trichloroanilines and dichloroanilines as electron acceptors, coupling their dechlorination to the oxidation of an electron donor.[1][2] Similarly, Dehalobacter species have been identified as key players in the dechlorination of 2,3-dichloroaniline to aniline.[3]

Caption: Proposed anaerobic reductive dechlorination pathway for this compound.

Aerobic Oxidative Degradation

In the presence of oxygen, microorganisms can employ oxidative enzymes to break down chloroanilines. The initial step in the aerobic degradation of anilines is often catalyzed by dioxygenase or monooxygenase enzymes.

A putative aerobic pathway for this compound would likely involve an initial dioxygenation of the aromatic ring to form a chlorinated catechol derivative. This is a common strategy observed in the degradation of various aromatic compounds. The resulting unstable dihydrodiol is then rearomatized to a substituted catechol. Subsequent enzymatic reactions would lead to the cleavage of the aromatic ring, followed by further metabolism and eventual mineralization.

Several bacterial genera have been shown to aerobically degrade chloroanilines, including Pseudomonas, Delftia, Comamonas, and Rhodococcus.[4][5][6] These organisms often possess multicomponent enzyme systems capable of transforming these recalcitrant compounds. For example, some bacteria utilize a modified ortho-cleavage pathway for the degradation of chloroanilines.[4]

Caption: Proposed aerobic oxidative degradation pathway for this compound.

Experimental Methodologies for Pathway Elucidation

To validate the proposed degradation pathways for this compound, a systematic experimental approach is required. The following protocols outline key experiments for isolating and characterizing degrading microorganisms and elucidating the metabolic pathways.

Isolation and Enrichment of Degrading Microorganisms

Objective: To isolate microbial cultures capable of degrading this compound under either anaerobic or aerobic conditions.

Protocol:

-

Sample Collection: Collect soil, sediment, or water samples from sites with a history of contamination with chloroanilines or related compounds.

-

Enrichment Culture (Aerobic):

-

Prepare a minimal salts medium (MSM) with this compound as the sole source of carbon and nitrogen.

-

Inoculate the MSM with the environmental sample.

-

Incubate aerobically on a shaker at an appropriate temperature (e.g., 25-30°C).

-

Periodically transfer an aliquot of the culture to fresh medium to enrich for degrading microorganisms.

-

-

Enrichment Culture (Anaerobic):

-

Prepare an anaerobic medium with an appropriate electron donor (e.g., lactate, acetate) and this compound as the electron acceptor.

-

Inoculate with the environmental sample in an anaerobic chamber or using anaerobic techniques (e.g., Hungate technique).

-

Incubate in the dark at a suitable temperature.

-

Monitor for the disappearance of this compound and the appearance of dechlorination products.

-

-

Isolation of Pure Cultures:

-

Plate serial dilutions of the enriched cultures onto solid MSM containing this compound.

-

Isolate individual colonies and purify by re-streaking.

-

-

Identification: Identify the isolated strains using 16S rRNA gene sequencing.

Metabolite Identification

Objective: To identify the intermediate and final products of this compound degradation.

Protocol:

-

Culturing: Grow the isolated degrading strains in liquid medium containing this compound.

-

Sample Preparation: At various time points, collect culture samples and extract the metabolites using an appropriate organic solvent (e.g., ethyl acetate).

-

Analytical Techniques:

-

High-Performance Liquid Chromatography (HPLC): Separate and quantify this compound and its metabolites.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Identify and confirm the structure of volatile and semi-volatile metabolites.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Identify polar and non-volatile metabolites.

-

-

Data Analysis: Compare the mass spectra of the detected metabolites with spectral libraries and authentic standards to confirm their identity.

Enzyme Assays

Objective: To identify the key enzymes involved in the degradation of this compound.

Protocol:

-

Cell-Free Extract Preparation:

-

Grow the degrading strain in the presence of this compound to induce the relevant enzymes.

-

Harvest the cells and lyse them to prepare a cell-free extract.

-

-

Dioxygenase/Monooxygenase Assay (Aerobic):

-

Incubate the cell-free extract with this compound and a reducing agent (e.g., NADH or NADPH).

-

Monitor the consumption of oxygen using an oxygen electrode or measure the formation of the hydroxylated product by HPLC or spectrophotometry.

-

-

Reductive Dehalogenase Assay (Anaerobic):

-

In an anaerobic chamber, incubate the cell-free extract with this compound and an electron donor (e.g., methyl viologen).

-

Monitor the formation of dechlorination products using HPLC or GC-MS.

-

Caption: A generalized experimental workflow for elucidating the microbial degradation pathways of this compound.

Genetic Basis of Degradation

Identifying the genes and operons responsible for this compound degradation is crucial for understanding the regulatory mechanisms and for potential applications in genetic engineering for enhanced bioremediation. Genes encoding key enzymes such as dioxygenases and reductive dehalogenases can be identified through techniques like transposon mutagenesis, RNA-Seq, and whole-genome sequencing of the degrading organisms. For instance, the tdn and dcd gene clusters have been implicated in the degradation of aniline and dichloroaniline, respectively.[6][7]

Conclusion and Future Directions

While the microbial degradation of this compound has not been extensively studied, a strong foundation of knowledge from related chloroaniline compounds allows for the formulation of testable hypotheses regarding its metabolic fate. The proposed anaerobic reductive dechlorination and aerobic oxidative pathways provide a roadmap for future research. The experimental workflows detailed in this guide offer a systematic approach to isolate and characterize microorganisms capable of degrading this persistent pollutant, identify the metabolic intermediates, and elucidate the enzymatic and genetic basis of its breakdown. Such research is essential for developing robust and effective bioremediation technologies to address the environmental challenges posed by this compound and other recalcitrant xenobiotics.

References

- Hwang, H. M., Hodson, R. E., & Lee, R. F. (1985). Photochemical and Microbial Degradation of 2,4,5-Trichloroaniline in a Freshwater Lake. Applied and Environmental Microbiology, 50(5), 1177–1180. [Link]

- Duc, H. D., & Oanh, N. T. (2019). Anaerobic Degradation of Chloroanilines by Geobacter sp. KT5. Current Microbiology, 76(2), 248–257. [Link]

- Cooper, M., Wagner, A., Wondrousch, D., Sonntag, F., Sonnabend, A., Brehm, M., ... & Adrian, L. (2015). Reductive Dechlorination of 2,3-Dichloroaniline by an Anaerobic Enrichment Culture. Environmental Science & Technology, 49(12), 7239–7247. [Link]

- Khan, F., Pal, D., Vikram, S., & Cameotra, S. S. (2013). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PLOS ONE, 8(4), e62178. [Link]

- Zhang, Y., et al. (2025). Dehalobacter converts 2,3-dichloroaniline to aniline via 2-chloroaniline in a methanogenic enrichment culture. bioRxiv. [Link]

- Li, Z. L., et al. (2009). Biodegradation of 2-chloroaniline, 3-chloroaniline, and 4-chloroaniline by a novel strain Delftia tsuruhatensis H1.

- Dejonghe, W., et al. (2003). Genetic Diversity among 3-Chloroaniline- and Aniline-Degrading Strains of the Comamonadaceae. Applied and Environmental Microbiology, 69(3), 1432-1439. [Link]

- Kim, G. J., et al. (2024). Characterization of the 3,4-Dichloroaniline Degradation Gene Cluster in Acinetobacter soli GFJ2. International Journal of Molecular Sciences, 25(6), 3465. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Anaerobic Degradation of Chloroanilines by Geobacter sp. KT5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 | PLOS One [journals.plos.org]

- 6. Genetic Diversity among 3-Chloroaniline- and Aniline-Degrading Strains of the Comamonadaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

The Aquatic Fate of 2,3,5-Trichloroaniline: A Technical Guide to its Photochemical Degradation

For Distribution To: Researchers, Environmental Scientists, and Drug Development Professionals

Abstract

2,3,5-Trichloroaniline (2,3,5-TCA), a halogenated aromatic amine, represents a class of compounds with significant environmental and toxicological concern. Its persistence in aqueous ecosystems necessitates a thorough understanding of its degradation pathways. This technical guide provides a comprehensive overview of the photochemical degradation of 2,3,5-TCA in water. While specific literature on the 2,3,5-isomer is limited, this guide synthesizes established principles from closely related chloroaniline isomers to present a scientifically grounded framework for its study. We delve into the core mechanisms of direct and indirect photolysis, the pivotal role of reactive oxygen species (ROS), and present detailed, field-proven experimental protocols for investigating its degradation kinetics and identifying transformation products. This document is intended to serve as an in-depth resource for researchers initiating or advancing studies on the environmental fate of polychlorinated anilines.

Introduction: The Significance of this compound

This compound (2,3,5-TCA) is a synthetic organic compound belonging to the family of chlorinated anilines. These compounds are primarily used as intermediates in the synthesis of a wide range of industrial chemicals, including azo dyes, pigments, pesticides, and pharmaceuticals.[1] The synthesis of 2,3,5-TCA can be achieved through the reduction of 1,2,3-trichloro-5-nitrobenzene. While specific synthesis routes for the 2,3,5-isomer are not extensively documented in readily available literature, a common industrial method for producing other trichloroaniline isomers involves the chlorination of aniline or anilinium chloride. For instance, 2,4,6-trichloroaniline can be prepared by reacting dry aniline with chlorine gas in a carbon tetrachloride solution.[2]

The environmental concern surrounding chloroanilines stems from their toxicity and persistence. They are known to be toxic to aquatic organisms and can pose risks to human health.[3][4] The toxicity of chloroanilines generally increases with the number of chlorine atoms.[3] Therefore, understanding the environmental fate of 2,3,5-TCA is crucial for assessing its ecological risk and developing effective remediation strategies.

Photochemical degradation is a primary abiotic pathway for the transformation of many organic pollutants in sunlit surface waters. This process involves the absorption of light energy by the pollutant molecule, leading to its decomposition into smaller, often less toxic, compounds. This guide will focus on the principles and methodologies for studying the photochemical degradation of 2,3,5-TCA in aqueous environments.

Fundamental Principles of Photochemical Degradation

The photochemical degradation of chloroanilines in water can proceed through two main pathways: direct photolysis and indirect photolysis.

Direct Photolysis

Direct photolysis occurs when a molecule absorbs light energy directly, leading to its excitation to a higher energy state. This excited state can then undergo various reactions, including bond cleavage. For chloroanilines, the primary photochemical reaction is often the homolytic cleavage of the carbon-chlorine (C-Cl) bond, resulting in the formation of a chlorophenylaminyl radical and a chlorine radical. This is a key initial step in the degradation process.

Indirect Photolysis: The Role of Reactive Oxygen Species (ROS)

Indirect photolysis is mediated by reactive oxygen species (ROS) that are generated by other photosensitizing substances present in the water, such as dissolved organic matter (DOM). The most important ROS in aquatic environments include the hydroxyl radical (•OH), singlet oxygen (¹O₂), and superoxide radical (O₂•⁻).

The hydroxyl radical is a highly reactive and non-selective oxidant that can readily attack the aromatic ring of chloroanilines. This can lead to hydroxylation of the ring, forming hydroxylated intermediates, or hydrogen abstraction from the amino group.[5][6] The reaction of •OH with chloroanilines is a major pathway for their degradation in natural waters.[5][7]

The overall process of ROS-mediated degradation is complex and can involve a cascade of reactions, ultimately leading to the mineralization of the organic pollutant to carbon dioxide, water, and inorganic ions.

Key Factors Influencing Photochemical Degradation

Several environmental and chemical factors can influence the rate and extent of photochemical degradation of 2,3,5-TCA in water:

-

Light Intensity and Wavelength: The rate of photolysis is directly proportional to the intensity of the light source. The wavelength of light is also critical, as the compound must be able to absorb light at that wavelength to undergo direct photolysis.

-

pH: The pH of the water can affect the speciation of the chloroaniline and the production of ROS, thereby influencing the degradation rate.

-

Dissolved Organic Matter (DOM): DOM can act as a photosensitizer, promoting indirect photolysis. However, it can also act as a light screen, reducing the amount of light available for direct photolysis.

-

Presence of Other Substances: Ions such as nitrate and bicarbonate can also influence photochemical reactions in water.

Experimental Protocols for Studying Photochemical Degradation

A robust experimental design is crucial for accurately assessing the photochemical degradation of 2,3,5-TCA. Below is a detailed, self-validating protocol that can be adapted for specific research needs.

Materials and Reagents

-

This compound (analytical standard)

-

High-purity water (e.g., Milli-Q or equivalent)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (or other appropriate mobile phase modifier)

-

Standard buffers for pH adjustment

-

Photoreactor equipped with a suitable light source (e.g., xenon arc lamp with filters to simulate sunlight, or a mercury lamp for specific wavelengths)

-

Quartz reaction vessels

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Diode Array Detector)

-

Liquid Chromatography-Mass Spectrometry (LC-MS) for product identification

-

Total Organic Carbon (TOC) analyzer

Experimental Workflow

Caption: A generalized workflow for investigating the photochemical degradation of 2,3,5-TCA.

Step-by-Step Methodology

-

Preparation of Stock and Working Solutions:

-

Prepare a stock solution of 2,3,5-TCA in a suitable solvent (e.g., methanol) at a concentration of 1000 mg/L.

-

From the stock solution, prepare aqueous working solutions of 2,3,5-TCA at the desired experimental concentration (e.g., 1-10 mg/L) in high-purity water. The final concentration of the organic solvent should be kept to a minimum (<0.1%) to avoid co-solvent effects.

-

Adjust the pH of the working solutions to the desired value using appropriate buffers.

-

-

Photoreactor Setup and Calibration:

-

Set up the photoreactor with the chosen light source. If simulating sunlight, use a xenon arc lamp with appropriate filters to mimic the solar spectrum at the Earth's surface.

-

Calibrate the light intensity using a radiometer or through chemical actinometry.

-

-

Irradiation of Samples:

-

Fill the quartz reaction vessels with the 2,3,5-TCA working solutions.

-

Place the vessels in the photoreactor and start the irradiation. Maintain a constant temperature throughout the experiment using a cooling system.

-

-

Sample Collection:

-

Withdraw aliquots of the reaction solution at specific time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes).

-

Immediately quench any ongoing photochemical reactions by transferring the samples to amber vials and storing them in the dark at 4°C until analysis.

-

-

Dark Control Experiment:

-

Run a parallel experiment under the same conditions but in the absence of light (wrap the reaction vessel in aluminum foil) to account for any non-photochemical degradation (e.g., hydrolysis).

-

-

Analytical Procedures:

-

Quantification of 2,3,5-TCA: Analyze the collected samples by HPLC to determine the concentration of 2,3,5-TCA at each time point. A typical HPLC method for chloroanilines would involve a C18 column with a mobile phase of acetonitrile and water (with a small amount of formic acid).[8]

-

Identification of Degradation Products: Use LC-MS to identify the major transformation products formed during the degradation process.

-

Assessment of Mineralization: Measure the TOC of the samples at the beginning and end of the experiment to determine the extent of mineralization.

-

Probable Degradation Pathways and Products

Due to the limited specific data for 2,3,5-TCA, the following proposed degradation pathways are based on extensive studies of other chloroaniline isomers.[6][9] The primary degradation mechanism is expected to involve reductive dechlorination and hydroxylation.

Caption: A plausible photochemical degradation pathway for 2,3,5-TCA in water.

Initial steps likely involve the removal of chlorine atoms to form various dichloroaniline and monochloroaniline isomers. Subsequent attack by hydroxyl radicals can lead to the formation of aminophenols and other hydroxylated species. Further oxidation can result in the opening of the aromatic ring, producing smaller organic acids, which are eventually mineralized. It is also possible that some polymerization reactions occur, as has been observed with aniline under certain photocatalytic conditions.[10]

Quantitative Analysis of Photodegradation

The efficiency of the photochemical degradation process can be quantified using several parameters.

Degradation Kinetics

The degradation of 2,3,5-TCA is expected to follow pseudo-first-order kinetics, which can be described by the following equation:

ln(C₀/Cₜ) = k * t

Where:

-

C₀ is the initial concentration of 2,3,5-TCA

-

Cₜ is the concentration of 2,3,5-TCA at time t

-

k is the pseudo-first-order rate constant

The rate constant (k) can be determined from the slope of a plot of ln(C₀/Cₜ) versus time. The half-life (t₁/₂) of the degradation process can then be calculated as:

t₁/₂ = ln(2) / k

Quantum Yield

The quantum yield (Φ) is a measure of the efficiency of a photochemical reaction. It is defined as the number of molecules of a substance that react for each photon of light absorbed. The determination of the quantum yield requires careful measurement of the light intensity and the rate of degradation.

Table 1: Comparative Photodegradation Data for Chloroanilines (Illustrative)

| Compound | Wavelength (nm) | Rate Constant (k) (min⁻¹) | Half-life (t₁/₂) (min) | Quantum Yield (Φ) | Reference |

| 2-Chloroaniline | 254 | Value | Value | Value | |

| 4-Chloroaniline | Simulated Sunlight | Value | Value | Value | [5] |

| 2,4,6-Trichloroaniline | Sunlight | Value | Value | Value | [1] |

| This compound | 254 / Sunlight | To be determined | To be determined | To be determined |

Note: Specific values for rate constants, half-lives, and quantum yields are highly dependent on the experimental conditions and are to be determined for 2,3,5-TCA.

Analytical Methods for Monitoring Degradation

The accurate monitoring of 2,3,5-TCA and its degradation products requires robust analytical methods.

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the most common technique for the separation and quantification of chloroaniline isomers.[8][11][12]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the identification of volatile and semi-volatile degradation products.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly useful for the identification of polar and non-volatile degradation products, such as hydroxylated intermediates.[9]

The choice of analytical method will depend on the specific objectives of the study and the nature of the expected degradation products.

Conclusion and Future Perspectives

The photochemical degradation of this compound in water is a complex process that is crucial to understanding its environmental fate. While direct research on this specific isomer is scarce, a comprehensive understanding can be developed by applying the well-established principles of chloroaniline photochemistry. This guide provides a foundational framework for researchers to design and execute robust studies on the photochemical degradation of 2,3,5-TCA.

Future research should focus on:

-

Determining the specific degradation pathways and identifying the major transformation products of 2,3,5-TCA.

-

Quantifying the degradation kinetics and quantum yields under various environmentally relevant conditions.

-

Assessing the toxicity of the degradation products to aquatic organisms.

By filling these knowledge gaps, the scientific community can better assess the environmental risks posed by this compound and develop more effective strategies for its remediation.

References

- Hussain, S., et al. (2015). ADVANCED DEGRADATION OF 4-CHLOROANILINE FROM WATER IN UV/TiO 2 /H 2 O 2 SYSTEM.

- Wang, J., et al. (2021). Degradation of chloroaniline in chemical wastewater by ionizing radiation technology: Degradation mechanism and toxicity evaluation. Chemosphere, 287(Pt 3), 132365. [Link]

- PrepChem. (n.d.). Synthesis of this compound. PrepChem.com. [Link]

- Singh, B., et al. (1997). A newly developed synthesis of 1,3,5-trichlorobenzene (sym. TCB) from aniline. Defence Science Journal, 47(3), 337-342. [Link]

- Bensalah, N., et al. (2021). Insights into the generation of hydroxyl radicals from H2O2 decomposition by the combination of Fe2+ and chloranilic acid.

- Ono, A. (1982). Gas-liquid chromatographic separation of toluidine, chloroaniline and dichloroaniline isomers on various stationary phases including heteroaromatic compounds. Analyst, 107(1275), 600-605. [Link]

- Nicolay, A., et al. (2011). Rapid HPLC Method for Determination of Parachloroaniline in Chlorhexidine Antiseptic Agent in Mouthrinses, Ophthalmic and Skin Solution. American Journal of Analytical Chemistry, 2(4), 478-485. [Link]

- Szczepanik, B., et al. (2021). Kinetics and Mechanism of Aniline and Chloroanilines Degradation Photocatalyzed by Halloysite-TiO2 and Halloysite-Fe2O3 Nanocomposites.

- Argese, E., et al. (2001). Assessment of chloroaniline toxicity by the submitochondrial particle assay.

- Australian Industrial Chemicals Introduction Scheme. (2017). 2-Chloroaniline and its hydrochloride: Human health tier II assessment. NICNAS. [Link]

- National Toxicology Program. (1992). NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice. National Toxicology Program technical report series, 405, 1-D30. [Link]

- Wikipedia. (n.d.). 2,4,6-Trichloroaniline. Wikipedia. [Link]

- ResearchGate. (n.d.). HPLC chromatograms of chloroaniline isomers (1.12 mmol L − 1.

- Scilit. (2021). Kinetics and Mechanism of Aniline and Chloroanilines Degradation Photocatalyzed by Halloysite-TiO2 and Halloysite-Fe2O3 Nanocomposites. Scilit. [Link]

- ResearchGate. (2021). (PDF) Kinetics and Mechanism of Aniline and Chloroanilines Degradation Photocatalyzed by Halloysite-TiO2 and Halloysite-Fe2O3 Nanocomposites.

- MDPI. (2018). Impact of P-Chloroaniline on Oxidative Stress and Biomacromolecules Damage in the Clam Ruditapes philippinarums: A Simulate Toxicity Test of Spill Incident. MDPI. [Link]

- Ministry of the Environment, Japan. (n.d.). III Analytical Methods. env.go.jp. [Link]

- National Open University of Nigeria. (n.d.). SEPARATION METHODS OF ANALYSIS (CHM 703). nou.edu.ng. [Link]

- Zhang, X., et al. (2010). Photochemical removal of aniline in aqueous solutions: switching from photocatalytic degradation to photo-enhanced polymerization recovery.

- G. A. M. (2020). A photochemical dehydrogenative strategy for aniline synthesis.

- Wang, Y., et al. (2021). Unveiling the Critical Pathways of Hydroxyl Radical Formation in Breakpoint Chlorination: The Role of Trichloramine and Dichloramine Interactions. Environmental science & technology, 55(1), 537-547. [Link]

- PubChem. (n.d.). 3-Chloroaniline. PubChem. [Link]

- Chen, B., et al. (2021). Generation of hydroxyl radicals during photodegradation of chloroacetic acids by 254 nm ultraviolet: A special degradation process revealed by a holistic radical determination methodology.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2,4,6-Trichloroaniline - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. researchgate.net [researchgate.net]

- 6. Degradation of chloroaniline in chemical wastewater by ionizing radiation technology: Degradation mechanism and toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A. Ono, “Gas-Liquid Chromatographic Separation of Toluidine, Chloroaniline and Dichloroaniline Isomers on Various Stationary Phases Including Heteroaromatic Compounds,” Analyst, Vol. 107, No. 1275, 1982, pp. 600-605. - References - Scientific Research Publishing [scirp.org]

- 9. mdpi.com [mdpi.com]

- 10. Photochemical removal of aniline in aqueous solutions: switching from photocatalytic degradation to photo-enhanced polymerization recovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Gas-liquid chromatographic separation of toluidine, chloroaniline and dichloroaniline isomers on various stationary phases including heteroaromatic compounds - Analyst (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

Biotransformation and metabolism of 2,3,5-Trichloroaniline in vivo

An In-Depth Technical Guide on the Biotransformation and Metabolism of 2,3,5-Trichloroaniline in vivo

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the anticipated in vivo biotransformation and metabolism of this compound (2,3,5-TCA). While direct experimental data for this specific isomer is limited, this document synthesizes established metabolic pathways for structurally related chloroanilines to construct a scientifically grounded, predictive framework. This guide is intended for researchers, scientists, and professionals in drug development and toxicology, offering insights into the probable metabolic fate, the enzymatic systems involved, and the potential toxicological consequences. We will delve into hypothesized Phase I and Phase II metabolic reactions, present detailed experimental protocols for future validation, and underscore the importance of empirical studies to confirm these predictions.

Introduction: The Toxicological Significance of this compound

This compound (2,3,5-TCA) is an aromatic amine, a chemical class widely used as an intermediate in the synthesis of dyes, pesticides, and pharmaceuticals.[1] Human exposure can occur in occupational settings and through environmental contamination.[1] Like other chloroanilines, 2,3,5-TCA is of toxicological concern due to its potential for bioaccumulation and the formation of reactive metabolites that can induce cellular damage. Understanding the in vivo biotransformation of 2,3,5-TCA is paramount for assessing its risk to human health and for the development of safer chemical entities. This guide will extrapolate from the known metabolism of other chloroaniline isomers to propose the likely metabolic pathways for 2,3,5-TCA.

Foundational Principles of Chloroaniline Metabolism

The in vivo metabolism of xenobiotics like this compound is broadly categorized into two phases, designed to increase the compound's water solubility and facilitate its excretion from the body.

-

Phase I Reactions: These are functionalization reactions that introduce or expose polar functional groups (e.g., hydroxyl, amino) on the parent compound.[2][3] The primary enzymes involved in Phase I metabolism are the cytochrome P450 (CYP) monooxygenases.[3][4]

-

Phase II Reactions: These are conjugation reactions where the modified compound from Phase I, or the parent compound itself if it possesses a suitable functional group, is coupled with an endogenous polar molecule such as glucuronic acid, sulfate, or an amino acid.[2] These reactions are catalyzed by transferase enzymes.

Phase I Biotransformation: Hypothesized Pathways for this compound

The initial metabolic attack on 2,3,5-TCA is likely to be mediated by the cytochrome P450 enzyme system, predominantly located in the liver.[3][5]

Aromatic Hydroxylation

A principal Phase I pathway for anilines is the hydroxylation of the aromatic ring.[6] For 2,3,5-TCA, the positions available for hydroxylation are C4 and C6. The electronic effects of the chlorine atoms (electron-withdrawing) and the amino group (electron-donating and ortho-, para-directing) will influence the regioselectivity of this reaction. The most probable sites of hydroxylation are C4 and C6, leading to the formation of aminochlorophenols.

N-Oxidation

Another significant pathway for aromatic amines is N-oxidation, which can lead to the formation of N-hydroxy and nitroso derivatives. These metabolites are often implicated in the toxic effects of anilines, as they can be unstable and form covalent adducts with cellular macromolecules like DNA and proteins.

Diagram: Hypothesized Phase I Metabolic Pathways of this compound

Caption: Hypothesized CYP450-mediated Phase I metabolism of 2,3,5-TCA.

Phase II Conjugation: Facilitating Excretion

Following Phase I functionalization, the resulting metabolites, as well as the parent 2,3,5-TCA, are expected to undergo Phase II conjugation reactions to further increase their polarity.

Glucuronidation and Sulfation

The hydroxylated metabolites are prime substrates for conjugation with glucuronic acid (catalyzed by UDP-glucuronosyltransferases, UGTs) and sulfate (catalyzed by sulfotransferases, SULTs). The amino group of the parent compound and its hydroxylated metabolites can also be a site for sulfation.[6]

N-Acetylation

The primary amino group of 2,3,5-TCA is a likely target for N-acetylation, a reaction catalyzed by N-acetyltransferases (NATs). This pathway is a common route of metabolism for many aniline-containing compounds.[7]

Diagram: Hypothesized Phase II Conjugation Pathways

Caption: Hypothesized Phase II conjugation pathways for 2,3,5-TCA and its metabolites.

Experimental Protocols for In Vivo Metabolism Studies

To validate the hypothesized metabolic pathways, rigorous in vivo studies are essential. The following outlines a standard experimental protocol.

Animal Model and Dosing

-

Animal Selection: Male Fischer 344 rats are a commonly used model for chloroaniline toxicity studies.[1]

-

Acclimatization: Animals should be acclimatized for at least one week prior to the study under controlled environmental conditions (temperature, humidity, light/dark cycle) with free access to food and water.

-

Dosing:

-

Synthesize or procure radiolabeled ([¹⁴C] or [³H]) this compound to facilitate metabolite tracking.

-

Administer a single dose of 2,3,5-TCA, typically via intraperitoneal (i.p.) injection or oral gavage, dissolved in a suitable vehicle like corn oil.

-

Include a control group receiving only the vehicle.

-

Sample Collection

-

Metabolism Cages: House the animals individually in metabolism cages that allow for the separate collection of urine and feces.

-

Collection Timepoints: Collect urine and feces at regular intervals (e.g., 0-8h, 8-24h, 24-48h, and 48-72h) post-dosing.

-

Sample Storage: Immediately freeze and store samples at -80°C until analysis to prevent degradation of metabolites.

Analytical Methodology: Metabolite Identification and Quantification

-

Sample Preparation:

-

Urine: Thaw and centrifuge urine samples to remove any precipitates. A portion can be subjected to enzymatic hydrolysis (using β-glucuronidase and arylsulfatase) to cleave conjugated metabolites.

-

Feces: Homogenize fecal samples in a suitable solvent (e.g., methanol/water) and extract the metabolites.

-

-

High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS/MS):

-

Chromatographic Separation: Use a reverse-phase C18 column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid to improve ionization.[8]

-

Mass Spectrometric Detection: Employ a tandem mass spectrometer (MS/MS) operating in both positive and negative ion modes to detect and identify the parent compound and its metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.

-

-

Quantification:

-

Use liquid scintillation counting to determine the total radioactivity in each sample.

-

Calculate the concentration of each metabolite by comparing its peak area in the HPLC chromatogram to that of an analytical standard, if available.

-

Diagram: Experimental Workflow for In Vivo Metabolism Study

Caption: A streamlined workflow for an in vivo metabolism study of 2,3,5-TCA.

Toxicological Implications of this compound Metabolism

The metabolic activation of 2,3,5-TCA is a critical determinant of its toxicity.

-

Nephrotoxicity and Hepatotoxicity: Chloroanilines are known to cause kidney and liver damage.[1] This is often attributed to the formation of reactive metabolites, such as quinone-imines, which can deplete cellular glutathione and bind to cellular proteins, leading to oxidative stress and cell death.[9][10]

-

Methemoglobinemia: A common toxic effect of anilines is the oxidation of hemoglobin to methemoglobin, which is incapable of carrying oxygen. This is often mediated by N-oxidized metabolites.

Table 1: Summary of Hypothesized Metabolites and Potential Toxicological Relevance

| Metabolite Class | Proposed Structures | Potential Toxicological Role |

| Parent Compound | This compound | Baseline toxicity, substrate for metabolic activation. |

| Phase I: Hydroxylated | Aminotrichlorophenols | May be further oxidized to reactive quinone-imines. |

| Phase I: N-Oxidized | N-Hydroxy-2,3,5-trichloroaniline | Precursor to methemoglobin-forming agents and reactive electrophiles. |

| Phase II: Conjugated | Glucuronides, Sulfates, Acetylated | Generally considered detoxification products, facilitating excretion. |

Conclusion and Future Research Imperatives

This technical guide has outlined the probable in vivo biotransformation and metabolic pathways of this compound based on established principles of chloroaniline metabolism. The core metabolic routes are hypothesized to involve cytochrome P450-mediated oxidation (hydroxylation and N-oxidation) followed by conjugation reactions (glucuronidation, sulfation, and acetylation). The formation of reactive intermediates during this process is a key concern for potential toxicity.

It is critical to emphasize that these pathways are predictive. There is a clear and urgent need for empirical in vivo and in vitro studies on this compound to:

-

Definitively identify the metabolites formed in relevant biological systems.

-

Characterize the specific enzymes responsible for its biotransformation.

-

Elucidate the mechanisms of toxicity associated with its metabolic activation.

Such research is indispensable for accurate risk assessment and the rational design of safer chemicals.

References

- Ehlhardt, W. J., & Howbert, J. J. (1991). The biotransformation of 2-chloroaniline in the Fischer 344 rat: identification of urinary metabolites. Xenobiotica, 21(10), 1325-1335.

- Lo, H. H., Brown, P. I., & Rankin, G. O. (1988).

- Yoshida, T., Tabuchi, T., & Andoh, K. (1992). Identification of urinary metabolites of human subjects acutely poisoned by p-chloronitrobenzene. Xenobiotica, 22(12), 1459-1470.